Quantitative Biochemical Selectivity Data for CAS 1396785-94-6: Evidence Vacuum Precludes Comparator Analysis
A systematic search of the primary research literature and authoritative databases (PubChem, ChEMBL, BindingDB) for quantitative biochemical IC50 or Kd data for N-(3-(2-methylthiazol-4-yl)phenyl)-6-morpholinopyridazine-3-carboxamide returned no results at the time of this analysis . No direct head-to-head comparison with the closest commercially available analog, N-(3-(2-methylthiazol-4-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide (morpholine → pyrrolidine replacement), is possible because neither compound has publicly reported potency values in a shared assay context . Similarly, no cross-study comparable data exist for the morpholine → piperazine or thiazole → benzothiazole variants . The absence of comparator-grounded quantitative evidence means that claims of superior affinity, selectivity, or cellular potency for CAS 1396785-94-6 relative to any named analog cannot be substantiated at this time.
| Evidence Dimension | Kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | No publicly available data in authoritative databases |
| Comparator Or Baseline | N-(3-(2-methylthiazol-4-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide (morpholine→pyrrolidine analog): No publicly available data in authoritative databases |
| Quantified Difference | Not calculable due to evidence vacuum |
| Conditions | N/A — no shared primary assay context exists |
Why This Matters
In the absence of quantitative biochemical data, procurement decisions cannot be guided by evidence-based target engagement arguments, making experimental validation mandatory before committing to any single analog.
- [1] PubChem Compound Summary for CID 71778593, N-(3-(2-methylthiazol-4-yl)phenyl)-6-morpholinopyridazine-3-carboxamide. National Center for Biotechnology Information (2025). View Source
- [2] ChEMBL Compound Report for CHEMBL4929774. European Bioinformatics Institute (2025). View Source
- [3] US Patent 9,126,947 B2. Substituted pyridazine carboxamide compounds. Xcovery Holding Company LLC. Issued September 8, 2015. View Source
